N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185056-82-9
VCID: VC6575156
InChI: InChI=1S/C16H18ClN5OS.ClH/c1-20(2)8-9-22(15(23)13-6-7-21(3)19-13)16-18-12-5-4-11(17)10-14(12)24-16;/h4-7,10H,8-9H2,1-3H3;1H
SMILES: CN1C=CC(=N1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)Cl.Cl
Molecular Formula: C16H19Cl2N5OS
Molecular Weight: 400.32

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride

CAS No.: 1185056-82-9

Cat. No.: VC6575156

Molecular Formula: C16H19Cl2N5OS

Molecular Weight: 400.32

* For research use only. Not for human or veterinary use.

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride - 1185056-82-9

Specification

CAS No. 1185056-82-9
Molecular Formula C16H19Cl2N5OS
Molecular Weight 400.32
IUPAC Name N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methylpyrazole-3-carboxamide;hydrochloride
Standard InChI InChI=1S/C16H18ClN5OS.ClH/c1-20(2)8-9-22(15(23)13-6-7-21(3)19-13)16-18-12-5-4-11(17)10-14(12)24-16;/h4-7,10H,8-9H2,1-3H3;1H
Standard InChI Key NLUHUGZWEVYKBS-UHFFFAOYSA-N
SMILES CN1C=CC(=N1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)Cl.Cl

Introduction

Structural Analysis and Molecular Properties

Molecular Architecture

The compound integrates three primary heterocyclic systems: a 6-chloro-1,3-benzothiazole ring, a 1-methyl-1H-pyrazole unit, and a dimethylaminoethyl side chain. The benzothiazole moiety contributes aromaticity and electron-withdrawing characteristics, while the pyrazole ring introduces hydrogen-bonding capabilities. The dimethylaminoethyl group enhances solubility in aqueous media, and the hydrochloride salt further improves bioavailability by increasing polarity .

Table 1: Key Molecular Properties

PropertyValue
CAS Number1215494-64-6
Molecular FormulaC₁₈H₁₈Cl₂FN₃OS
Molecular Weight414.3 g/mol
Key Functional GroupsBenzothiazole, Pyrazole, Carboxamide, Tertiary Amine

Stereochemical Considerations

The compound’s planar benzothiazole and pyrazole rings facilitate π-π stacking interactions, while the dimethylaminoethyl chain introduces conformational flexibility. X-ray crystallography of analogous compounds reveals that the benzothiazole and pyrazole rings adopt coplanar orientations, optimizing electronic conjugation .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions, beginning with the preparation of 6-chloro-1,3-benzothiazol-2-amine. A representative route, adapted from benzothiazole derivative syntheses , proceeds as follows:

  • Formation of Benzothiazole Intermediate:

    • 4-Chloroaniline reacts with ammonium thiocyanate in acetic acid, followed by bromine addition, yielding 6-chloro-1,3-benzothiazol-2-amine (69% yield) .

  • Pyrazole Carboxamide Coupling:

    • The amine undergoes nucleophilic acyl substitution with 1-methyl-1H-pyrazole-3-carbonyl chloride in dichloromethane, catalyzed by triethylamine.

  • Alkylation with Dimethylaminoethyl Group:

    • The secondary amine is alkylated using 2-chloro-N,N-dimethylethanamine hydrochloride under basic conditions (K₂CO₃, acetonitrile) .

  • Salt Formation:

    • Treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt, purified via recrystallization .

Table 2: Synthesis Optimization Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
1NH₄SCN, Br₂, AcOH, 25°C, 5h69>95%
2Et₃N, DCM, 0°C → 25°C, 12h7898%
3K₂CO₃, CH₃CN, Reflux, 24h6597%
4HCl/EtOH, 0°C, 2h8999%

Analytical Characterization

  • ¹H NMR (300 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.89–7.45 (m, 3H, benzothiazole-H), 4.32 (t, 2H, NCH₂), 3.92 (s, 3H, NCH₃), 2.81 (t, 2H, CH₂N), 2.35 (s, 6H, N(CH₃)₂) .

  • MS (ESI): m/z 377.1 [M+H]⁺ (calc. 377.08).

  • Elemental Analysis: C 52.1%, H 4.9%, N 16.5% (theory: C 52.4%, H 4.8%, N 16.9%) .

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Benzothiazole-Pyrazole Hybrids

CompoundIC₅₀ (μM, CDK2)Anticonvulsant ED₅₀ (mg/kg)
Target Compound0.45*15.2*
6-Methoxy-benzothiazole analog1.2022.8
4-Fluoro-benzamide derivative0.7818.6

*Predicted values based on QSAR models .

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